3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Übersicht
Beschreibung
3-(4-oxocinnolin-1(4H)-yl)propanoic acid (OCPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPPA is a derivative of cinnoline, which is a heterocyclic organic compound containing a benzene ring fused to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Compound Analysis and Quality Control
A study focused on the analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of 4-oxoquinoline-3-propanoic acids. The research highlights the global increase in microbial resistance to antimicrobial drugs and the importance of finding new antibiotics. It specifically examined 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid and proposed the inclusion of 13C NMR-spectroscopy for control methods due to its ability to uniquely solve the problem of tautomeric forms of the compound. The study identified specific by-products of synthesis, emphasizing the necessity of stringent quality control methods to ensure the purity and efficacy of such compounds as potential antibiotics (Zubkov et al., 2016).
Chemical Synthesis and Molecular Interaction
Research on the distribution behavior of oxolinic acid (OA), a compound structurally related to 3-(4-oxocinnolin-1(4H)-yl)propanoic acid, between 1-octanol and buffers across a broad range of pH values has provided insights into its interaction with dissolved organic carbon (DOC). The study found that the distribution coefficient of OA to DOC was significantly higher than theoretical predictions, suggesting an electrostatic character of interaction with DOC. This interaction is pivotal for understanding the environmental fate and transport of such compounds, especially in aquaculture where OA and similar antimicrobials are used (Lützhøft et al., 2000).
Novel Synthesis Approaches
The application of dearomatization strategies on the synthesis of furoquinolinone and angelicin derivatives from related compounds showcases an innovative approach to creating novel molecules. By combining oxidative dearomatization with a cascade of transition-metal catalyzed cyclization/addition/aromatization/lactamization sequences, researchers have developed a convergent and efficient method to produce these derivatives. Such methodologies expand the toolbox for synthesizing complex molecules with potential biological activities, illustrating the versatility and utility of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid and its analogs in medicinal chemistry (Ye, Zhang, & Fan, 2012).
Eigenschaften
IUPAC Name |
3-(4-oxocinnolin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-7-12-13(6-5-11(15)16)9-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSHZNLCUKGOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427932 | |
Record name | 3-(4-oxocinnolin-1(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxocinnolin-1(4H)-yl)propanoic acid | |
CAS RN |
4320-73-4 | |
Record name | 3-(4-oxocinnolin-1(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.